[3-Amino-5-bromo-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl](3-methoxyphenyl)methanone
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Overview
Description
5-BROMO-2-(3-METHOXYBENZOYL)-4-(METHOXYMETHYL)-6-METHYLFURO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound with a unique structure that includes bromine, methoxy, and furo[2,3-b]pyridine moieties
Preparation Methods
The synthesis of 5-BROMO-2-(3-METHOXYBENZOYL)-4-(METHOXYMETHYL)-6-METHYLFURO[2,3-B]PYRIDIN-3-AMINE involves multiple steps, including the formation of the furo[2,3-b]pyridine core and the introduction of the bromine and methoxy groups. The synthetic route typically starts with the preparation of the furo[2,3-b]pyridine core through cyclization reactions. Subsequent steps involve the introduction of the bromine atom and the methoxy groups under specific reaction conditions. Industrial production methods may involve optimizing these steps for higher yields and purity.
Chemical Reactions Analysis
5-BROMO-2-(3-METHOXYBENZOYL)-4-(METHOXYMETHYL)-6-METHYLFURO[2,3-B]PYRIDIN-3-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce new functional groups.
Scientific Research Applications
5-BROMO-2-(3-METHOXYBENZOYL)-4-(METHOXYMETHYL)-6-METHYLFURO[2,3-B]PYRIDIN-3-AMINE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-BROMO-2-(3-METHOXYBENZOYL)-4-(METHOXYMETHYL)-6-METHYLFURO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
5-BROMO-2-(3-METHOXYBENZOYL)-4-(METHOXYMETHYL)-6-METHYLFURO[2,3-B]PYRIDIN-3-AMINE can be compared with similar compounds such as:
5-Bromo-2-(bromomethyl)pyrimidine: This compound shares the bromine and pyrimidine moieties but differs in its overall structure and functional groups.
5-Bromo-2-methoxybenzoyl chloride: This compound contains the bromine and methoxybenzoyl groups but lacks the furo[2,3-b]pyridine core.
Properties
Molecular Formula |
C18H17BrN2O4 |
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Molecular Weight |
405.2 g/mol |
IUPAC Name |
[3-amino-5-bromo-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl]-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H17BrN2O4/c1-9-14(19)12(8-23-2)13-15(20)17(25-18(13)21-9)16(22)10-5-4-6-11(7-10)24-3/h4-7H,8,20H2,1-3H3 |
InChI Key |
RRMAGLWYFFOOPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=C(OC2=N1)C(=O)C3=CC(=CC=C3)OC)N)COC)Br |
Origin of Product |
United States |
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